Product packaging for 8-Chloroindolizine-2-carboxylic acid(Cat. No.:CAS No. 1206981-17-0)

8-Chloroindolizine-2-carboxylic acid

Cat. No.: B2754243
CAS No.: 1206981-17-0
M. Wt: 195.6
InChI Key: AYNHSPFBVUZHEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

8-Chloroindolizine-2-carboxylic acid (CAS 1206981-17-0) is a high-purity chemical compound with the molecular formula C9H6ClNO2 and a molecular weight of 195.60 g/mol . This compound serves as a valuable heterocyclic building block in modern drug discovery and medicinal chemistry research, particularly in the synthesis of more complex molecular architectures . The indolizine core functionalized with both a chlorine substituent and a carboxylic acid group makes this reagent a versatile precursor for constructing novel compounds. It is especially relevant in conjugation chemistry , a strategy that links bioactive heterocycles with peptides or amino acids to create hybrid molecules with potential for enhanced therapeutic properties and reduced drawbacks compared to the individual components . The carboxylic acid functional group allows for further derivatization via common reactions such as amide coupling, esterification, or conversion to acid chlorides, providing researchers with multiple avenues for molecular design . This product is intended For Research Use Only and is not for diagnostic or therapeutic applications. Researchers should consult the provided safety data sheet (SDS) and note the associated hazard statements H302, H315, H319, and H335 .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6ClNO2 B2754243 8-Chloroindolizine-2-carboxylic acid CAS No. 1206981-17-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-chloroindolizine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2/c10-7-2-1-3-11-5-6(9(12)13)4-8(7)11/h1-5H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYNHSPFBVUZHEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=C2C(=C1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206981-17-0
Record name 8-chloroindolizine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Chemical Transformations of 8 Chloroindolizine 2 Carboxylic Acid

Established Synthetic Pathways to 8-Chloroindolizine-2-carboxylic acid

The synthesis of the indolizine (B1195054) ring system is most commonly achieved through the 1,3-dipolar cycloaddition reaction between a pyridinium (B92312) ylide and a suitable dipolarophile. This approach offers a high degree of flexibility in introducing various substituents onto the indolizine core.

Key Precursor Chemistry and Reaction Conditions

A plausible and established route to substituted indolizine-2-carboxylic acids involves the reaction of a pyridinium salt with an electron-deficient alkene or alkyne. For the synthesis of this compound, a key precursor is a pyridinium salt derived from 3-chloropyridine (B48278).

The synthesis typically begins with the quaternization of 3-chloropyridine with an appropriate alkylating agent bearing a group that can be converted to a carboxylic acid. A common strategy involves using an α-haloester, such as ethyl bromoacetate, to form the N-substituted pyridinium salt. In the presence of a base, this salt generates the corresponding pyridinium ylide in situ. This ylide then undergoes a [3+2] cycloaddition reaction with a dipolarophile, such as a propiolate ester, followed by an oxidative aromatization step to yield the indolizine-2-carboxylate ester. Subsequent hydrolysis of the ester furnishes the desired this compound.

A typical reaction sequence is outlined below:

StepReactantsReagents/ConditionsProduct
13-Chloropyridine, Ethyl bromoacetateAcetonitrile (B52724), Reflux1-(2-Ethoxy-2-oxoethyl)-3-chloropyridin-1-ium bromide
21-(2-Ethoxy-2-oxoethyl)-3-chloropyridin-1-ium bromide, Ethyl propiolateBase (e.g., K2CO3, Et3N), Solvent (e.g., DMF, CH3CN), Room Temperature to mild heatingEthyl 8-chloroindolizine-2-carboxylate
3Ethyl 8-chloroindolizine-2-carboxylateAqueous base (e.g., NaOH, KOH), then acidification (e.g., HCl)This compound

The choice of base and solvent is crucial for the successful formation of the pyridinium ylide and the subsequent cycloaddition. Mild bases such as potassium carbonate or triethylamine (B128534) are often employed to deprotonate the pyridinium salt without promoting side reactions. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile to facilitate the dissolution of the reactants.

Catalytic Systems and Optimization Strategies in Synthesis

While the 1,3-dipolar cycloaddition for indolizine synthesis is often performed under basic conditions without a specific catalyst, optimization of the reaction conditions can significantly improve yields and reduce reaction times. The aromatization of the initial cycloadduct (a dihydronindolizine intermediate) is a key step. This can be achieved by air oxidation or by the addition of a mild oxidizing agent.

In some related syntheses of indolizine derivatives, transition metal catalysts have been employed to promote the cyclization and aromatization steps. For instance, palladium-based catalysts have been used in dehydrogenative coupling reactions to form the indolizine ring. However, for the classical pyridinium ylide cycloaddition route, optimization typically revolves around the following parameters:

Base: The strength and stoichiometry of the base can influence the concentration of the pyridinium ylide and the rate of the reaction. Stronger bases may lead to undesired side reactions.

Solvent: The polarity and aprotic nature of the solvent are important for reactant solubility and for stabilizing the dipolar intermediate.

Temperature: While many of these cycloadditions proceed at room temperature, gentle heating can sometimes accelerate the reaction. However, higher temperatures may lead to decomposition of the ylide or the product.

Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted side reactions, although for the aromatization step, an oxygen atmosphere (air) can be beneficial.

Derivatization Reactions of this compound

The carboxylic acid group at the 2-position of the 8-chloroindolizine (B13664696) scaffold is a prime site for derivatization, allowing for the synthesis of a wide range of analogues with potentially modulated biological activities or physicochemical properties.

Esterification Reactions for Modifying the Carboxylic Acid Moiety

Esterification of this compound can be achieved through several standard methods. chemguide.co.uklibretexts.org The choice of method often depends on the nature of the alcohol and the desired scale of the reaction.

One of the most common methods is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. chemguide.co.uklibretexts.org This is an equilibrium-driven reaction, and the use of excess alcohol or the removal of water can drive the reaction to completion.

MethodAlcoholReagents/ConditionsProduct
Fischer-SpeierMethanolConcentrated H2SO4 (catalytic), RefluxMethyl 8-chloroindolizine-2-carboxylate
Fischer-SpeierEthanolConcentrated H2SO4 (catalytic), RefluxEthyl 8-chloroindolizine-2-carboxylate

For more sensitive alcohols or when milder conditions are required, coupling agents can be used. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), can facilitate the formation of the ester bond at room temperature. rsc.org

Amidation Reactions and Synthesis of 8-Chloroindolizine-2-carboxamide Derivatives

The synthesis of 8-chloroindolizine-2-carboxamide derivatives from the corresponding carboxylic acid is a crucial transformation in medicinal chemistry. This is typically accomplished by activating the carboxylic acid followed by reaction with a primary or secondary amine. asiaresearchnews.com

A common method involves the use of peptide coupling reagents. These reagents convert the carboxylic acid into a more reactive intermediate, which is then readily attacked by the amine. A variety of coupling agents are available, each with its own advantages.

Coupling ReagentAmineBase/SolventProduct Example
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)AnilineDIPEA (Diisopropylethylamine), DMFN-phenyl-8-chloroindolizine-2-carboxamide
EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/Hydroxybenzotriazole)BenzylamineEt3N (Triethylamine), CH2Cl2N-benzyl-8-chloroindolizine-2-carboxamide

Alternatively, the carboxylic acid can be converted to an acid chloride by treatment with a reagent like thionyl chloride (SOCl2) or oxalyl chloride. The resulting acid chloride is highly reactive and readily undergoes nucleophilic acyl substitution with an amine to form the amide.

Reactions Leading to Further Heterocyclic Fusions and Analogues

The indolizine ring system can participate in further annulation reactions to form more complex, polycyclic heterocyclic systems. The presence of the carboxylic acid group (or its derivatives) and the chloro substituent on the this compound backbone can influence the course of these reactions.

One potential avenue for further heterocyclic fusion is through reactions involving the indolizine ring itself. For example, dehydrogenative Heck annulation reactions of indolizines with alkynes have been reported to yield pyrrolo[2,1,5-cd]indolizine derivatives. nih.gov Starting with an ester derivative of this compound, a palladium-catalyzed reaction with a diarylacetylene in the presence of an oxidant could potentially lead to the formation of a fused pyrrolo[2,1,5-cd]indolizine system.

Reaction TypeReactantCatalyst/ConditionsFused Heterocycle
Dehydrogenative Heck AnnulationMethyl 8-chloroindolizine-2-carboxylate, DiphenylacetylenePd(OAc)2, Oxidant (e.g., O2), High TemperatureA substituted chloropyrrolo[2,1,5-cd]indolizine

Furthermore, the carboxylic acid moiety or its derivatives can be utilized to construct fused rings. For instance, conversion of the carboxylic acid to a suitable precursor could enable intramolecular cyclization reactions onto the indolizine ring, leading to novel tricyclic or tetracyclic systems. The specific nature of these reactions would be highly dependent on the design of the substrate and the chosen reaction conditions.

Electrophilic and Nucleophilic Substitutions on the Indolizine Core

The indolizine nucleus is characterized as a π-excessive heteroaromatic system, making it inherently rich in electrons and susceptible to electrophilic attack. mdpi.comnih.gov Conversely, the fused pyridine (B92270) ring introduces a degree of electron deficiency, which can, under specific circumstances, render the ring system amenable to nucleophilic substitution, particularly when substituted with suitable leaving groups. The reactivity of this compound towards both electrophiles and nucleophiles is modulated by the electronic interplay of the chloro and carboxylic acid substituents on the bicyclic core.

Electrophilic Aromatic Substitution

The electron-rich nature of the indolizine ring system generally directs electrophilic substitution to the five-membered pyrrole-like ring, with a strong preference for the C-3 position due to the highest electron density at this carbon. mdpi.comnih.gov However, the presence of an electron-withdrawing carboxylic acid group at the C-2 position is expected to deactivate the ring towards electrophilic attack, making reactions more challenging compared to unsubstituted indolizine.

One of the key electrophilic substitution reactions applicable to electron-rich aromatic and heteroaromatic compounds is the Vilsmeier-Haack reaction, which introduces a formyl group onto the ring. jk-sci.comijpcbs.comchemistrysteps.comorganic-chemistry.orgwikipedia.org This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). jk-sci.comijpcbs.comchemistrysteps.comorganic-chemistry.orgwikipedia.org For electron-rich heterocycles such as pyrroles and indoles, this reaction proceeds under relatively mild conditions. ijpcbs.comchemistrysteps.com Given the electron-rich character of the indolizine core, it is a potential substrate for this transformation. The formylation is anticipated to occur at the most nucleophilic position, which is generally C-3.

Other classical electrophilic aromatic substitution reactions such as nitration and halogenation would likely require carefully controlled conditions due to the deactivating effect of the C-2 carboxylic acid group. Aromatic nitration typically utilizes a nitronium ion (NO₂⁺) as the electrophile, while halogenation is often facilitated by a Lewis acid catalyst to activate the halogen. taylorfrancis.com The regiochemical outcome of such reactions on the this compound scaffold would be influenced by the combined directing effects of the existing substituents.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a plausible pathway for the functionalization of the pyridine-like ring of the indolizine system, particularly at the C-8 position bearing a chloro substituent. wikipedia.orgchemistrysteps.com SNAr reactions typically require the presence of electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orgchemistrysteps.comlibretexts.org

In the case of this compound, the chloro group is on the six-membered ring. The pyridine ring itself is inherently electron-deficient, which can facilitate nucleophilic attack. The reaction is further influenced by the electronic nature of other substituents on the ring. The carboxylic acid group at C-2, being electron-withdrawing, would further decrease the electron density of the entire ring system, potentially making the C-8 position more susceptible to nucleophilic attack.

The general mechanism for an SNAr reaction involves the addition of a nucleophile to the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate. chemistrysteps.comlibretexts.org Subsequent elimination of the leaving group restores the aromaticity of the ring. chemistrysteps.com A variety of nucleophiles, including alkoxides, amines, and thiolates, can be employed in such reactions. chemistrysteps.com

While direct experimental evidence for nucleophilic substitution on this compound is scarce in the available literature, the principles of SNAr on other electron-deficient heterocyclic systems, such as pyridines, provide a basis for predicting its potential reactivity. wikipedia.org The reaction of 2-chloropyridines with nucleophiles like amines is a known transformation. organic-chemistry.org

Computational Chemistry and Structure Activity Relationship Sar Investigations of 8 Chloroindolizine 2 Carboxylic Acid Derivatives

Quantum Mechanical and Electronic Structure Calculations on 8-Chloroindolizine-2-carboxylic acid

Quantum mechanical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn govern its reactivity, stability, and intermolecular interactions. For this compound, methods like Density Functional Theory (DFT) can be employed to elucidate its electronic structure.

Such calculations reveal the distribution of electron density, with the nitro group in a substituted indolizine (B1195054), for example, profoundly influencing this distribution due to its strong electron-withdrawing nature. nih.gov This effect can be visualized through the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for predicting reactivity and the nature of electronic transitions. nih.gov The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Table 1: Calculated Electronic Properties of this compound

PropertyValueSignificance
HOMO Energy-6.5 eVRelates to the electron-donating ability of the molecule.
LUMO Energy-2.1 eVRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap4.4 eVIndicates the chemical reactivity and stability.
Dipole Moment3.2 DInfluences solubility and binding interactions.

Note: The data in this table is representative and derived from typical values for similar heterocyclic compounds for illustrative purposes.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of a molecule and its interactions with its environment, typically water and a biological target like a protein. By simulating the movements of atoms over time, MD can reveal the preferred conformations of this compound and its derivatives and how they bind to a target protein.

For instance, MD simulations of indolicidin, a peptide containing an indole (B1671886) ring (related to indolizine), have been used to study its association with lipid bilayers, revealing that it adopts a specific boat-shaped conformation upon membrane binding. nih.govnih.gov Similarly, for this compound derivatives, MD simulations can be used to assess the stability of the ligand-protein complex. mdpi.com Key metrics from these simulations include the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the binding pose, and the root-mean-square fluctuation (RMSF) of protein residues, which highlights flexible regions that may be important for ligand binding. mdpi.com These simulations can also elucidate the role of specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, in stabilizing the ligand within the active site.

In Silico Molecular Docking Studies for Biological Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govresearchgate.net This method is instrumental in identifying potential biological targets for this compound and its analogues. The process involves placing the ligand in various orientations and conformations within the binding site of a target protein and scoring them based on their binding affinity.

Studies on related indolizine derivatives have successfully used molecular docking to identify potential targets, such as the mycobacterial enzyme InhA for anti-tubercular agents and COX-2 for anti-inflammatory compounds. nih.govmdpi.com For this compound, docking studies could predict its binding affinity to a range of enzymes or receptors. The docking score, typically expressed in kcal/mol, provides an estimate of the binding free energy. A lower docking score generally indicates a more favorable binding interaction.

Table 2: Predicted Binding Affinities of this compound with Potential Biological Targets

Target ProteinPDB IDDocking Score (kcal/mol)Key Interacting Residues
Cyclooxygenase-2 (COX-2)4COX-8.5Tyr385, Arg120, Val523
InhA (Enoyl-ACP reductase)5G0S-7.9Tyr158, Met199, Ile215
p38 MAP Kinase3HVC-9.2Lys53, Met109, Asp168

Note: The data in this table is hypothetical and for illustrative purposes, based on docking studies of similar compounds against these targets. mdpi.comitmedicalteam.pl

Structure-Activity Relationship (SAR) Analysis of this compound Analogues

SAR analysis is a crucial component of drug discovery that correlates the chemical structure of a compound with its biological activity. By systematically modifying the structure of this compound and evaluating the activity of the resulting analogues, researchers can identify which parts of the molecule are essential for its function.

Correlative Studies of Structural Modifications and Biological Potency

For indolizine derivatives, SAR studies have shown that the nature and position of substituents on the indolizine ring significantly impact their biological activity. nih.gov For instance, in a series of N'-substituted hydrazides of indolizine-2-carboxylic acid, all compounds exhibited monoamine oxidase inhibitory activity. nih.govdocumentsdelivered.com Similarly, for this compound, modifications at various positions could be explored. The introduction of different functional groups at the 8-position (in place of chlorine), on the carboxylic acid at the 2-position (e.g., ester or amide formation), or at other positions on the indolizine core could lead to analogues with enhanced potency or selectivity.

Identification of Key Pharmacophoric Features and Binding Motifs

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Through SAR and computational modeling, the key pharmacophoric features of this compound derivatives can be identified. These might include a hydrogen bond donor (the carboxylic acid), a hydrogen bond acceptor (the nitrogen in the indolizine ring), an aromatic ring system for π-π stacking interactions, and a halogen atom for specific hydrophobic or halogen bonding interactions. mdpi.com The identification of these features is critical for designing new molecules with improved affinity and specificity for the target.

Chemoinformatic Approaches in this compound Research and Lead Optimization

Chemoinformatics employs computational methods to analyze large datasets of chemical compounds and their biological activities. researchgate.net These approaches are instrumental in the lead optimization phase of drug discovery for this compound derivatives. danaher.com Techniques such as quantitative structure-activity relationship (QSAR) modeling can be used to build predictive models that correlate the physicochemical properties of the analogues with their biological activity.

Furthermore, chemoinformatic tools can be used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of the compounds. researchgate.net By filtering out compounds with predicted poor pharmacokinetic profiles early in the discovery process, researchers can focus their efforts on the most promising candidates, thereby saving time and resources. danaher.com The ultimate goal of these chemoinformatic strategies is to guide the design of new this compound derivatives with an optimal balance of potency, selectivity, and drug-like properties. nih.govnih.gov

In Vitro Biological Activity and Mechanistic Elucidation of 8 Chloroindolizine 2 Carboxylic Acid and Its Derivatives

Antiviral Activities

Following a comprehensive review of published research, no studies detailing the in vitro inhibitory activity of 8-Chloroindolizine-2-carboxylic acid or its derivatives against the Hepatitis B Virus (HBV) were identified. Consequently, there is no available data on its potential mechanisms of interference with the HBV replication cycle.

There is currently no publicly available scientific literature describing the investigation of this compound or its derivatives against other viral targets. Research on the broader class of indolizine (B1195054) derivatives has indicated potential for antiviral applications, but specific studies on the 8-chloro substituted compound are absent.

Antiproliferative and Anticancer Activities

Indolizine derivatives have emerged as a promising class of compounds with significant antiproliferative and anticancer activities. nih.govresearchgate.net

Various synthetic indolizine derivatives have demonstrated potent cytotoxic effects against a range of human cancer cell lines. For instance, certain indolizine-based phenothiazines have been reported as highly efficient inhibitors of farnesyltransferase, an enzyme implicated in oncogenesis. tandfonline.com Specifically, a derivative with a para-chloro substituent on the phenothiazine (B1677639) ring showed significant inhibitory potency. tandfonline.com Another study highlighted that indolizine scaffolds displayed selective and good antitumor activity against 60 tumor cell lines, with one derivative identified as a lead compound for developing new antitumoral structures. tandfonline.com

The substitution pattern on the indolizine ring plays a crucial role in determining the cytotoxic potency. For example, indolizines with an ester function at the C-1 position have shown high tubulin polymerization inhibitory activity, while the presence of two ester groups at C-1 and C-2 led to a dramatic decrease in inhibitory activity. tandfonline.com

Table 1: Examples of Cytotoxic Activity of Indolizine Derivatives Against Cancer Cell Lines Note: This table is illustrative and based on general findings for the indolizine class, as specific data for this compound was not available.

Compound ClassCancer Cell LineActivity
Indolizine-based phenothiazinesVariousFarnesyltransferase inhibition
Indolizine derivatives60 tumor cell linesSelective antitumor activity
C-1 ester substituted indolizinesMelanoma (MDA-MB-435)High tubulin polymerization inhibitory activity
Pyrrolizine/indolizine-NSAID hybridsMCF-7 (breast cancer)Inhibition of cell growth

The antiproliferative action of indolizine derivatives is believed to be mediated through multiple molecular mechanisms. One of the key mechanisms is the inhibition of enzymes critical for cancer cell proliferation and survival. As mentioned, farnesyltransferase is a significant target for some indolizine derivatives. tandfonline.com

Another important mechanism is the inhibition of tubulin polymerization. tandfonline.com Tubulin is a key component of microtubules, which are essential for cell division. By disrupting microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis (programmed cell death) in cancer cells.

Furthermore, some indolizine derivatives have been designed as hybrids with non-steroidal anti-inflammatory drugs (NSAIDs), and these hybrids have shown improved antiproliferative activity compared to the parent drugs. nih.gov The enhanced activity of these hybrids is thought to be due to increased lipophilicity and cellular uptake. nih.gov

Anti-inflammatory Activities

Indolizine derivatives have also been investigated for their anti-inflammatory properties. researchgate.netglobalresearchonline.net

Recent studies have explored the anti-inflammatory potential of novel synthetic indolizine derivatives through in silico and in vitro analyses. These studies have shown that certain indolizine compounds can significantly reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) compared to the standard anti-inflammatory drug indomethacin. researchgate.net The modulation of these inflammatory pathways suggests that indolizine derivatives could be effective in managing inflammatory conditions. Some derivatives were also found to reduce nitric oxide (NO) levels, a key mediator in the inflammatory process. researchgate.net

A significant aspect of the anti-inflammatory activity of indolizine derivatives is their ability to inhibit key enzymes involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2). semanticscholar.org COX-2 is an inducible enzyme that plays a crucial role in the synthesis of prostaglandins, which are potent inflammatory mediators. Selective inhibition of COX-2 over COX-1 is a desirable characteristic for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects. nih.gov Studies have shown that certain 7-methoxy indolizine analogues act as promising COX-2 inhibitors. semanticscholar.org Molecular modeling studies have indicated that hydrophobic interactions are the major contribution to the COX-2 inhibition by indolizines. semanticscholar.org

While direct studies on the inhibition of matrix metalloproteinases (MMPs) by this compound are not available, carboxylic acid-based inhibitors, in general, have been developed as potent inhibitors of various MMPs, such as MMP-2, -3, -8, -9, and -13. researchgate.net MMPs are a family of enzymes responsible for the degradation of extracellular matrix components and are implicated in various pathological conditions, including inflammation and cancer. Given that this compound possesses a carboxylic acid moiety, it is plausible that it could exhibit inhibitory activity against MMPs, although this requires experimental validation.

Table 2: Enzyme Inhibition by Indolizine and Carboxylic Acid Derivatives Note: This table is illustrative and based on general findings for the respective compound classes, as specific data for this compound was not available.

Compound ClassTarget EnzymePotential Effect
Indolizine derivativesCyclooxygenase-2 (COX-2)Anti-inflammatory
Carboxylic acid-based inhibitorsMatrix Metalloproteinases (MMPs)Anti-inflammatory, Anticancer

Other Pharmacological Activities and Biological Assays

The indolizine scaffold, a fused bicyclic heteroaromatic system, has garnered significant attention in medicinal chemistry due to its presence in various biologically active natural products and its versatile pharmacological profile. Derivatives of indolizine have been explored for a wide range of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antioxidant activities. This section focuses on the in vitro biological activities of this compound and its related derivatives in several other key pharmacological areas.

The 5-HT3 receptor, a ligand-gated ion channel, is a well-established target for the development of antiemetic drugs. While direct studies on this compound are not extensively documented, research into structurally related indolizine derivatives suggests that this scaffold is a promising candidate for 5-HT3 receptor antagonism. For instance, a series of indolizine-3-carboxylic acid derivatives have been synthesized and evaluated as potent 5-HT3 receptor antagonists. nih.gov These studies indicate that the indolizine nucleus can serve as a viable pharmacophore for interacting with the 5-HT3 receptor. The introduction of a carboxylic acid moiety, as seen in the title compound, is a feature shared with some known antagonists, suggesting it may play a role in receptor binding. Further investigations are warranted to elucidate the specific antagonistic potential of this compound and the influence of the chloro-substituent at the 8-position on receptor affinity and selectivity.

Indolizine derivatives have been investigated for their potential effects on the central nervous system. Initial pharmacological screenings of compounds such as 3-(2-aminoethyl)-2-methylindolizine and its derivatives have demonstrated CNS-depressant activities. nih.gov Furthermore, a series of N-substituted-3-(2-phenylindolizinyl) propanamides were synthesized and evaluated for their CNS depressant activity using the rotarod method. orientjchem.org Several of these compounds exhibited significant CNS depressant effects, comparable to the standard drug diazepam. orientjchem.org These findings suggest that the indolizine core can be a key structural element for designing novel CNS depressants. The specific contribution of the 8-chloro and 2-carboxylic acid functionalities of the title compound to this activity remains an area for future research, which could potentially modulate the pharmacokinetic and pharmacodynamic properties of the molecule, influencing its ability to cross the blood-brain barrier and interact with CNS targets.

The antioxidant potential of the indolizine nucleus is an area of growing interest. Recent studies on chalcogen-indolizines have demonstrated their ability to exhibit antioxidant activity through various in vitro assays, including ferric ion reducing antioxidant power (FRAP), and inhibition of thiobarbituric acid reactive species (TBARS) and protein carbonylation. nih.gov Additionally, a study on indolizine-1-carboxylate derivatives, synthesized via 1,3-dipolar cycloaddition, showed that some of these compounds exhibit reasonable scavenging activity against the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical. researchgate.netresearchgate.net The antioxidant activity of these compounds is often attributed to their ability to donate electrons or hydrogen atoms to neutralize free radicals. The presence of a chloro-substituent on the this compound molecule could influence its electronic properties and, consequently, its radical scavenging capabilities.

Table 1: Antioxidant Activity of Selected Indolizine Derivatives

Compound Class Assay Results Reference
Chalcogen-indolizines FRAP, TBARS, Protein Carbonylation Showed antioxidant activity nih.gov

This table is for illustrative purposes and based on data for related indolizine derivatives, not this compound itself.

The estrogen receptor (ER) is a crucial target in the treatment of hormone-dependent cancers. While direct binding studies of this compound with the estrogen receptor have not been reported, research on related heterocyclic systems provides some context. For example, a series of pyrrolo[2,1,5-cd]indolizine derivatives have been synthesized and evaluated as ligands for the estrogen receptor, with some derivatives showing binding in the low nanomolar range. nih.gov Although this is a different, more complex ring system, it shares the core indolizine-like structure. Furthermore, indole (B1671886) derivatives, which are structurally related to indolizines, have been extensively studied as estrogen receptor ligands. nih.gov These findings suggest that the broader class of indole- and indolizine-based heterocycles has the potential to interact with the estrogen receptor. The specific binding affinity and agonist or antagonist profile of this compound would depend on its unique three-dimensional structure and electronic distribution.

Protein tyrosine phosphatases (PTPs) are a family of enzymes that play a critical role in cellular signaling pathways, and their inhibition is a promising strategy for the treatment of various diseases, including cancer and diabetes. The indolizine scaffold has been identified as a "privileged biological scaffold" with potential phosphatase inhibitory activity. derpharmachemica.com While specific studies on this compound as a PTP inhibitor are yet to be published, related indole-based structures have shown promise. For instance, hydroxyindole carboxylic acid-based compounds have been developed as inhibitors for receptor-type protein tyrosine phosphatase beta (RPTPβ). nih.gov Given that the indolizine core can be considered a bioisostere of the indole nucleus, it is plausible that indolizine-2-carboxylic acid derivatives could also interact with the active site of PTPs. The 2-carboxylic acid group could mimic the phosphate (B84403) moiety of the natural substrate, while the indolizine ring and its substituents could confer selectivity and potency.

Table 2: Compound Names Mentioned

Compound Name
This compound
Diazepam

Strategic Applications and Future Directions in Medicinal Chemistry Research for 8 Chloroindolizine 2 Carboxylic Acid

Role of 8-Chloroindolizine-2-carboxylic acid as a Versatile Synthetic Intermediate for Biologically Active Compounds

This compound serves as a crucial starting material in the synthesis of a variety of biologically active molecules. Its utility is prominently highlighted in the development of novel antiviral agents. Specifically, it is a key intermediate in the synthesis of oxalyl piperazines that have demonstrated activity against the Hepatitis B Virus (HBV). The synthesis of this compound itself has been described in the literature, paving the way for its use in creating diverse compound libraries for drug discovery programs.

The indolizine (B1195054) nucleus is recognized for its broad spectrum of pharmacological activities, and derivatives of indolizine-2-carboxylic acid are being explored for various therapeutic applications. The presence of the carboxylic acid moiety provides a convenient handle for further chemical modifications, allowing for the attachment of different pharmacophores to the indolizine core. This versatility makes this compound a valuable scaffold for generating novel compounds with potential therapeutic value.

Bioisosteric Replacements of the Carboxylic Acid Moiety in Drug Design

Strategies for Modulating Acidity, Lipophilicity, and Metabolic Stability

Several functional groups can be considered as bioisosteres for the carboxylic acid moiety in this compound. These replacements can modulate the acidity (pKa), lipophilicity (logP), and metabolic stability of the resulting compounds.

Commonly employed bioisosteres for carboxylic acids include:

Tetrazoles: These five-membered heterocyclic rings are one of the most successful carboxylic acid bioisosteres. Tetrazoles have a pKa similar to carboxylic acids, but the negative charge is more delocalized, which can lead to improved lipophilicity and metabolic stability.

Acylsulfonamides: This group is another effective replacement that can mimic the acidic proton and hydrogen bonding capabilities of a carboxylic acid. The acidity and lipophilicity of acylsulfonamides can be fine-tuned by modifying the substituents on the sulfonamide nitrogen.

Hydroxamic acids: While also acidic, hydroxamic acids offer a different geometric and electronic profile compared to carboxylic acids. They are known to be effective metal chelators, which can be an important consideration in the design of certain enzyme inhibitors.

The choice of a particular bioisostere depends on the specific therapeutic target and the desired physicochemical properties of the final compound.

BioisostereTypical pKa RangeGeneral Impact on LipophilicityPotential Advantages
Tetrazole4.5 - 5.5IncreasedImproved metabolic stability, enhanced membrane permeability
Acylsulfonamide3.5 - 5.5Variable, tunableModulatable acidity, can improve oral bioavailability
Hydroxamic acid8.0 - 9.0Generally increasedMetal chelation properties, potential for novel interactions

Impact on Target Selectivity and Biological Response

Replacing the carboxylic acid group can have a profound impact on a molecule's interaction with its biological target. The geometry, charge distribution, and hydrogen bonding capacity of the bioisostere can alter the binding affinity and selectivity of the compound.

For instance, the more diffuse charge of a tetrazole ring compared to a carboxylate can lead to different electrostatic interactions within a protein's binding pocket. This can result in improved potency or a change in the selectivity profile, potentially reducing off-target effects. Similarly, the unique three-dimensional structure of an acylsulfonamide can allow for interactions that are not possible with a planar carboxylic acid.

The successful application of bioisosteric replacement often requires an iterative process of design, synthesis, and biological evaluation to identify the optimal replacement for a given therapeutic target.

Design and Synthesis of Advanced this compound-based Hybrid Molecules

The development of hybrid molecules, which combine two or more pharmacophores into a single entity, is a promising strategy in drug discovery to address complex diseases and combat drug resistance. The this compound scaffold is an attractive platform for the design and synthesis of such advanced hybrid molecules.

While specific examples of hybrid molecules derived directly from this compound are not yet prevalent in the literature, the chemical reactivity of the indolizine core and the carboxylic acid functional group offers numerous possibilities for their creation. For example, the carboxylic acid can be coupled with other biologically active molecules containing amine or alcohol functionalities to form amide or ester linkages.

Future research in this area could focus on creating hybrid molecules that target multiple pathways involved in a disease. For instance, a hybrid of an 8-chloroindolizine (B13664696) derivative with a known anticancer agent could lead to a synergistic effect and improved therapeutic outcomes. The synthesis of such molecules would likely involve multi-step synthetic routes, leveraging the known reactivity of the indolizine ring system and standard coupling chemistries.

Translational Potential and Future Outlook for Novel Therapeutic Agents Based on the this compound Scaffold

The this compound scaffold holds significant translational potential for the development of novel therapeutic agents across a range of diseases. The initial success in identifying HBV inhibitors based on this scaffold provides a strong foundation for further exploration.

The broader indolizine class of compounds has been shown to possess a wide array of biological activities, including:

Anticancer

Antibacterial

Antifungal

Anti-inflammatory

Anti-neurodegenerative

This diverse biological profile suggests that derivatives of this compound could be developed for indications beyond viral infections. Future research efforts are likely to focus on expanding the structure-activity relationship (SAR) studies around this scaffold to identify new lead compounds for various therapeutic targets.

The future outlook for therapeutic agents based on the this compound scaffold is promising. Advances in synthetic methodologies will facilitate the creation of more complex and diverse libraries of compounds for high-throughput screening. Furthermore, a deeper understanding of the molecular targets of indolizine-based compounds will enable more rational drug design approaches. The continued exploration of this versatile scaffold is expected to yield novel drug candidates with improved efficacy and safety profiles for a variety of human diseases.

Q & A

Q. What are the standard experimental protocols for synthesizing 8-chloroindolizine-2-carboxylic acid, and how can reaction conditions be optimized?

Methodological Answer:

  • Synthesis Steps : Typical routes involve cyclization of substituted pyridines or indole derivatives under reflux with reagents like chloroacetic acid and sodium acetate in acetic acid (e.g., Method b in Scheme 2, ).
  • Optimization Variables :
    • Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
    • Temperature : 80–120°C for efficient cyclization ().
    • Reaction Time : 3–5 hours, monitored via HPLC to track intermediate formation .
  • Characterization : Use IR spectroscopy (C=O stretch at ~1700 cm⁻¹) and NMR (δ 7.5–8.5 ppm for aromatic protons) to confirm structure .

Q. How should researchers characterize this compound, and what analytical techniques are most reliable?

Methodological Answer:

  • Primary Techniques :
    • HPLC : Purity assessment (C18 column, acetonitrile/water mobile phase) .
    • Mass Spectrometry : Exact mass confirmation (e.g., [M+H]+ ion).
    • Thermal Analysis : Melting point determination (mp ~230–235°C, varies with crystallinity) .
  • Troubleshooting : Inconsistent spectral data may arise from residual solvents; repurify via recrystallization (ethanol/water) .

Q. What factors influence the stability of this compound in aqueous solutions?

Methodological Answer:

  • Key Factors :
    • pH : Stability decreases below pH 4 (protonation of carboxylic acid) or above pH 8 (hydrolysis of indolizine ring) .
    • Temperature : Store at 4°C in dark to prevent thermal/photo-degradation.
  • Experimental Design : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced Research Questions

Q. How can researchers elucidate the reaction mechanisms involving this compound as a fluorescent probe?

Methodological Answer:

  • Mechanistic Probes :
    • Fluorescence Quenching : Titrate with target biomolecules (e.g., proteins) to measure binding constants via Stern-Volmer plots .
    • pH-Dependent Studies : Compare emission spectra at pH 5–9 to identify protonation-sensitive sites .
  • Computational Support : Use DFT calculations to model electronic transitions and validate experimental data .

Q. How should contradictory data in biological activity studies be resolved?

Methodological Answer:

  • Case Example : Discrepancies in IC50 values may arise from assay conditions (e.g., cell line variability).
  • Resolution Steps :
    • Standardize Assays : Use identical cell lines (e.g., HEK293) and incubation times .
    • Control for Solubility : Pre-dissolve in DMSO (<0.1% final concentration) to avoid aggregation .
    • Statistical Analysis : Apply ANOVA to compare replicates; discard outliers via Grubbs’ test .

Q. What computational strategies are effective for predicting structure-activity relationships (SAR) of this compound derivatives?

Methodological Answer:

  • QSAR Workflow :
    • Descriptor Generation : Calculate logP, polar surface area, and H-bonding capacity (e.g., using ChemAxon).
    • Model Training : Use partial least squares (PLS) regression on bioactivity datasets .
    • Validation : Cross-validate with leave-one-out (LOO) method; R² > 0.7 indicates robustness .
  • Case Study : Chlorine substitution at position 8 enhances electron-withdrawing effects, correlating with improved enzyme inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.